2-(4-chlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide
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Description
2-(4-chlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H20ClN5O3 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 2-(4-chlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide, due to its structural complexity, is likely to be involved in research related to the synthesis and evaluation of new chemical entities with potential antimicrobial properties. Similar compounds, such as 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, have been synthesized and evaluated for their antitubercular and antioxidant activities, showing significant antitubercular activity against Mycobacterium tuberculosis with minimal inhibitory concentrations ranging from 25 to 100 µg/mL, although these compounds exhibited poor antioxidant activity against 1,1-diphenyl-2-picryl-hydrazil free radical (Prathap et al., 2014).
Antitubercular Screening
Research has also focused on the synthesis, characterization, and in vitro antitubercular activities of related N -(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1 H -pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis H37Rv (MTB), revealing promising lead molecules with significant activity and no toxicity against normal cell lines, highlighting their potential in drug development for tuberculosis treatment (Nayak et al., 2016).
Anticancer and Antiangiogenic Effects
Furthermore, thioxothiazolidin-4-one derivatives, which share a structural resemblance with the specified compound, have been synthesized and evaluated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds have demonstrated significant reductions in tumor volume and cell number, extending the life span of tumor-bearing mice and showcasing strong antiangiogenic effects, suggesting their potential as candidates for anticancer therapy with capabilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-11(2)24-14(9-10-20-24)15-22-23-17(26-15)21-16(25)18(3,4)27-13-7-5-12(19)6-8-13/h5-11H,1-4H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODGENJZJVKVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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